Etofamide

Amoebicide screening In vitro potency ranking Dichloroacetamide SAR

Etofamide (INN; synonyms: eticlordifene, ethylchlordiphene, Kitnos) is a synthetic dichloroacetamide-derivative luminal amoebicide classified under ATC code P01AC03. It acts directly against trophozoite and cystic forms of Entamoeba histolytica within the intestinal lumen, with a reported minimal inhibitory concentration (MIC) of 0.04 µg/mL against pathogenic strains.

Molecular Formula C19H20Cl2N2O5
Molecular Weight 427.3 g/mol
CAS No. 25287-60-9
Cat. No. B1671709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtofamide
CAS25287-60-9
SynonymsEtofamide;  Ethylchlordiphene;  Eticlordifene;  Etofamida; 
Molecular FormulaC19H20Cl2N2O5
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESCCOCCN(CC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(Cl)Cl
InChIInChI=1S/C19H20Cl2N2O5/c1-2-27-12-11-22(19(24)18(20)21)13-14-3-7-16(8-4-14)28-17-9-5-15(6-10-17)23(25)26/h3-10,18H,2,11-13H2,1H3
InChIKeyQTRALMGDQMIVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etofamide (CAS 25287-60-9) Procurement Guide: Dichloroacetamide Luminal Amoebicide for Intestinal Amebiasis Research and Formulation


Etofamide (INN; synonyms: eticlordifene, ethylchlordiphene, Kitnos) is a synthetic dichloroacetamide-derivative luminal amoebicide classified under ATC code P01AC03 [1]. It acts directly against trophozoite and cystic forms of Entamoeba histolytica within the intestinal lumen, with a reported minimal inhibitory concentration (MIC) of 0.04 µg/mL against pathogenic strains [2]. Etofamide is poorly absorbed after oral administration, achieving high intraluminal concentrations while largely sparing systemic exposure—a pharmacokinetic property that fundamentally differentiates it from tissue-penetrating nitroimidazoles such as metronidazole and tinidazole [3]. Originally marketed by Pfizer in Brazil under the brand name Kitnos, etofamide has been discontinued as a commercial pharmaceutical product but remains relevant as a research reference compound for amoebicide screening, analytical method development, and comparative parasitology studies [3].

Why Etofamide Cannot Be Simply Substituted by Other Luminal Amoebicides: A Procurement-Relevant Analysis


Luminal amoebicides are not a functionally interchangeable commodity class. Within the dichloroacetamide subclass alone—comprising etofamide, diloxanide furoate, clefamide, teclozan, and quinfamide—substantial quantitative differences exist in intrinsic in vitro potency, clinical parasitological cure rates, relapse incidence, and selectivity for commensal flora [1]. Etofamide carries an in vitro anti-amoebic potency reported as 7-fold greater than clefamide, yet it delivers a clinical cure rate (76.8%) that is numerically lower than quinfamide (87%) in a head-to-head trial [2][3]. These non-linear relationships between in vitro potency and clinical outcomes mean that substituting one dichloroacetamide for another without accounting for the specific quantitative evidence profile introduces risk of under-dosing, treatment failure, or unnecessary combination complexity. The evidence below provides the procurement-relevant differentiation data required to make an informed selection among these agents.

Etofamide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


In Vitro Anti-Amoebic Potency: Etofamide Is 7-Fold More Potent Than Clefamide

In standardized in vitro assays against Entamoeba histolytica, etofamide exhibits anti-amoebic activity that is 7-fold more potent than clefamide, a structurally related dichloroacetamide derivative [1]. This establishes etofamide as the higher-potency option within the nitroaryl-containing dichloroacetamide subgroup. Additionally, etofamide demonstrates an IC50 of 5.96 mg/L against amoebae in culture and an MIC of 0.04 µg/mL against pathogenic E. histolytica strains [2]. For context, diloxanide furoate (the most widely used luminal dichloroacetamide) shows MIC values of 1.95–2.5 µg/mL against various E. histolytica strains, placing etofamide's MIC roughly two orders of magnitude lower .

Amoebicide screening In vitro potency ranking Dichloroacetamide SAR

Clinical Parasitological Cure Rate: Etofamide 92% vs Diloxanide Furoate 83% in Asymptomatic Carriers

In a cross-study comparison of published clinical efficacy data compiled in a comprehensive pharmacological treatment review (Werner Apt, 2014), etofamide administered at 500 mg orally three times daily for 3 days achieved a parasitological cure rate of 92% in asymptomatic cyst carriers of E. histolytica [1]. Under comparable clinical contexts, diloxanide furoate at the same dose of 500 mg three times daily yielded a cure rate of 83% [1]. Teclozan at 500 mg twice daily for 3 days yielded 80–93% [1]. Paromomycin at 30 mg/kg/day yielded 85% [1]. This places etofamide at the upper end of the intraluminal amoebicide efficacy spectrum, with a 9-percentage-point absolute advantage over diloxanide furoate, the compound most frequently described as its closest clinical analog.

Clinical efficacy Asymptomatic cyst carriers Intraluminal amoebicide comparison

Combination Therapy Relapse Prevention: Etofamide + Aminosidine Achieves 100% Parasitological Cure and 0% Relapse at 60 Days

In a randomized controlled trial of 417 patients with intestinal amoebiasis across 3 hospitals in Kenya (Pamba et al., 1990), etofamide was compared alone and in combination with aminosidine and nimorazole across 6 treatment arms [1]. The etofamide + aminosidine (EA) combination produced a 100% parasitological cure rate at end of treatment, with 0% relapse incidence at 60-day follow-up—a result superior to aminosidine alone (98% cure, 6% relapse), nimorazole + aminosidine (100% cure, 3% relapse), and etofamide alone [1]. However, the EA combination was associated with diarrhoea in 76.5% of patients, a tolerability consideration that must be weighed against the enhanced relapse prevention benefit [1].

Combination therapy Relapse prevention Randomized controlled trial

Short-Course Optimized Dosing: 3-Day High-Dose Regimen Achieves 100% Cure vs 90% with Standard 5-Day Regimen

A within-compound dose-optimization study by Levi et al. (1973) in 40 patients with intestinal amoebiasis (asymptomatic, oligosymptomatic, and chronic colitis presentations) compared two etofamide dosing schedules [1]. The standard regimen of 100 mg three times daily for 5 consecutive days yielded a 90% global cure rate. Intensifying the schedule to 100 mg five times daily for only 3 consecutive days (total dose: 1.5 g over 3 days) achieved 100% cure in all treated patients [1]. Separately, Huggins (1980) reported a 92% parasitological cure rate with etofamide 1.0 g/day for 3 days in 100 chronic intestinal amoebiasis patients [2]. The 3-day short-course format is a practical advantage shared with teclozan (also 3 days) but contrasts with the 10-day course typically required for diloxanide furoate [3].

Dose optimization Short-course therapy Treatment schedule comparison

Selective Anti-Amoebic Activity with Preservation of Normal Intestinal Flora

Multiple authoritative pharmacological references consistently document that etofamide kills pathogenic Entamoeba species within the gastrointestinal tract while leaving the normal intestinal flora intact [1][2]. This selectivity profile—rapid disappearance of amoebae and regression of symptoms without disruption of commensal bacteria—is explicitly stated across Russian pharmacopeia sources and is corroborated by the compound's mechanism of action, which involves disruption of nucleic acid synthesis and glycolytic energy metabolism specifically within the anaerobic protozoan [3]. In contrast, paromomycin (an aminoglycoside antibiotic luminal amoebicide) also exhibits antibacterial activity against normal gastrointestinal flora through 30S ribosomal subunit binding, making etofamide a therapeutically narrower-spectrum option [4]. Chronic toxicity studies of etofamide revealed no hematological, organ, or organogenesis abnormalities, and no teratogenic effects were observed in experimental studies [1].

Microbiome sparing Selective toxicity Commensal flora preservation

Head-to-Head Randomized Trial: Quinfamide 87% vs Etofamide 76.8% — Comparable Safety, Modest Numerical Difference

An open-label, prospective, randomized comparative study by Olaeta Elizalde et al. (1996) evaluated quinfamide versus etofamide in 110 Mexican patients (children aged 1–16 years and adults aged 17–80 years) with intestinal amoebiasis [1]. Quinfamide was administered at 4.3 mg/kg BID (children) or 100 mg TID (adults) for 1 day; etofamide at 200 mg TID (children) or 500 mg BID (adults) for 3 days [1]. The global healing rate was 87% for quinfamide versus 76.8% for etofamide, a difference that did not reach statistical significance (p = 0.0696) [1]. Both drugs exhibited the same safety profile [1]. In a preclinical hamster model of E. criceti infection, quinfamide was approximately 1.5-fold more active than etofamide by ED50 comparison, though a statistically significant difference could only be demonstrated in 1 of 4 tests [2].

Randomized controlled trial Quinfamide comparison Clinical non-inferiority

Etofamide Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Reference Standard for In Vitro Amoebicide Screening Panels Requiring High-Potency Dichloroacetamide Comparator

Etofamide's 7-fold potency advantage over clefamide and MIC of 0.04 µg/mL against pathogenic E. histolytica establish it as the higher-sensitivity reference standard for dichloroacetamide screening panels [1][2]. Research programs screening novel amoebicidal candidates should include etofamide as the positive control dichloroacetamide to ensure assay sensitivity spans the full potency range of this chemical class. Its IC50 of 5.96 mg/L provides a well-characterized benchmark for inter-laboratory calibration of amoebicidal activity assays .

Formulation Development Targeting Short-Course (3-Day) Complete Parasitological Clearance in Asymptomatic Carriers

The evidence that etofamide's optimized 3-day high-dose regimen (100 mg 5×/day) achieves 100% parasitological cure provides a strong rationale for formulation development programs targeting short-course luminal amoebicide delivery [1]. Researchers developing modified-release oral formulations, pediatric suspensions (100 mg/5 mL), or fixed-dose combinations should use etofamide as the active pharmaceutical ingredient benchmark, given its documented ability to achieve complete clearance within 3 days when dosed appropriately—a duration advantage over diloxanide furoate's 10-day standard course [1][2].

Investigational Combination Therapy for Relapse-Free Eradication of Intestinal Amoebiasis

The pivotal Pamba et al. (1990) RCT demonstrating that etofamide + aminosidine (EA) achieves 100% parasitological cure with 0% relapse at 60 days—the only combination in the trial to achieve zero relapses—positions etofamide as the preferred luminal partner for research into relapse-free amoebiasis eradication regimens [1]. Studies investigating novel two-drug or three-drug luminal combinations should include an etofamide-containing arm as the benchmark for relapse prevention efficacy. The diarrhoea signal (76.5% in EA arm) also provides a documented tolerability endpoint against which novel combinations can be compared [1].

Gut Microbiome-Sparing Amoebicide Research Models

Etofamide's explicitly documented selectivity profile—killing pathogenic Entamoeba species while leaving normal intestinal flora intact—makes it the luminal amoebicide of choice for research models that require amoebic clearance without confounding antibiotic effects on the gut microbiome [1][2]. This contrasts with paromomycin, which carries collateral antibacterial activity via 30S ribosomal subunit binding . Metagenomic or metabolomic studies investigating host-microbiome-parasite interactions during and after amoebic infection should preferentially employ etofamide as the therapeutic intervention to avoid microbiome perturbation as a confounding variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etofamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.